molecular formula C22H16Cl2O2 B3145231 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 569366-45-6

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3145231
CAS No.: 569366-45-6
M. Wt: 383.3 g/mol
InChI Key: KEYSIBGPHZXKOJ-MDWZMJQESA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one ( 569366-45-6) is a high-purity chalcone derivative supplied for advanced chemical and pharmacological research. This compound features a classic chalcone structure, an α,β-unsaturated ketone system, which is a versatile scaffold known for its wide range of biological activities and applications in material science . Chalcones like this one are extensively investigated for their significant pharmacological potential, including demonstrated antibacterial, antiviral, and antifungal properties . Research indicates that such compounds may exert these effects through the selective targeting of key viral and bacterial enzymes, such as DNA gyrase B and efflux pumps, making them promising candidates for combating multidrug-resistant pathogens . Furthermore, chalcone derivatives are recognized as valuable precursors for synthesizing various biodynamic cyclic compounds and are also studied for their potential as organic nonlinear optical (NLO) materials due to their extended π-conjugation . The product is accompanied by full analytical characterization data to ensure identity and purity for research applications. This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use. Key Identifiers • CAS Number : 569366-45-6 • Molecular Formula : C22H16Cl2O2 • Molecular Weight : 383.27 g/mol • MDL Number : MFCD04687474

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O2/c23-18-9-12-21(24)20(14-18)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSIBGPHZXKOJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the α,β-unsaturated carbonyl system.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products may include epoxides or diols.

    Reduction: The major product would be the corresponding saturated ketone.

    Substitution: Products would include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities.

Biology and Medicine: Research has shown that chalcones, including (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.

Industry: In the material science field, chalcones are explored for their potential use in organic electronic devices due to their conjugated systems, which can facilitate charge transport.

Mechanism of Action

The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one is primarily due to its ability to interact with cellular targets. For instance, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerases. Additionally, the compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and physical properties of the target compound with analogs:

Compound Name Aryl Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one (Main) 4-(Benzyloxy)phenyl, 2,5-dichlorophenyl C22H15Cl2O2 ~381.9 Hypothesized high lipophilicity; potential antimicrobial activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one 4-(Benzyloxy)phenyl, 2,6-dichloro-3-fluoro C22H15Cl2FO2 401.24 Monoclinic P21/c (a=9.1977 Å, b=21.6887 Å, c=11.6072 Å)
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 2,5-dimethoxyphenyl, 2,3,4-trimethoxyphenyl C20H22O6 358.39 Increased solubility due to methoxy groups; reduced metabolic stability
(2E)-1-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (Discontinued) 3,4-dichlorophenyl, 2,5-dimethoxyphenyl N/A N/A Limited data; potential pharmacological exploration
(2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one 2,5-dimethoxyphenyl, 3-nitrophenyl C16H13NO5 ~299.28 Nitro group enhances electron deficiency; reactive in cycloadditions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl, 2,3-dimethylphenylamino C24H21ClFNO2 409.88 Amino group enables hydrogen bonding; potential bioactivity

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The main compound’s 2,5-dichlorophenyl group (electron-withdrawing) contrasts with methoxy groups in ’s analog (electron-donating). This difference impacts the enone system’s electron density, altering reactivity in reactions like Michael additions .
  • Crystallographic Behavior: The 2,6-dichloro-3-fluoro analog () crystallizes in a monoclinic system (P21/c), suggesting that halogen positioning influences molecular conformation and intermolecular interactions. The absence of fluorine in the main compound may lead to distinct packing motifs .
  • Biological Implications: Chlorine substituents are associated with enhanced bioactivity in chalcones, such as antimicrobial effects. The main compound’s dichlorophenyl moiety may offer advantages over non-halogenated analogs .

Biological Activity

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by a unique structure that includes a benzyloxy and dichlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C22H16Cl2O2, with a molecular weight of 383.27 g/mol. The structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H16Cl2O2
Molecular Weight383.27 g/mol
IUPAC Name(E)-1-(2,5-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
CAS Number569366-45-6

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and cell division.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 30 µM depending on the cell type.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Anti-inflammatory Activity

The anti-inflammatory effects were assessed through COX enzyme inhibition assays:

  • COX Inhibition : The compound demonstrated IC50 values against COX-1 and COX-2 enzymes comparable to standard anti-inflammatory drugs like diclofenac.
EnzymeIC50 (µM)
COX-128.39
COX-223.8

Case Studies

In a notable study focusing on the structure–activity relationship (SAR), researchers synthesized several derivatives of chalcone compounds similar to this compound. The findings suggested that modifications in the phenolic structure significantly influenced both anticancer and anti-inflammatory activities.

Q & A

Q. How should researchers design degradation studies to evaluate environmental or metabolic stability?

  • Methodological Answer : Expose the compound to simulated physiological conditions (pH 2–9, 37°C) or UV light. Monitor degradation via LC-MS for byproducts (e.g., dechlorinated species or ketone reduction products). Compare half-lives (t1/2t_{1/2}) under oxidative vs. hydrolytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one

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